Jerantinine C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

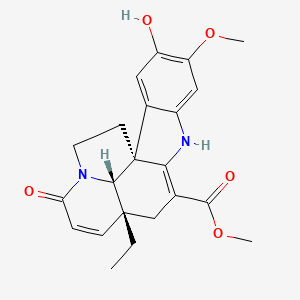

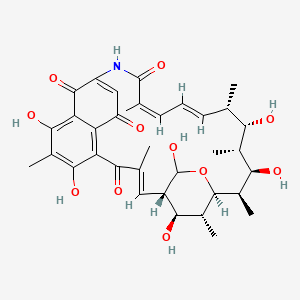

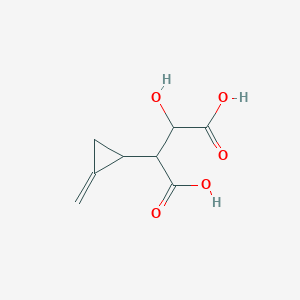

Jerantinine C is an indole alkaloid that is jerantinine A substituted with an oxo group at position 13. Isolated from Tabernaemontana corymbosa, it exhibits cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an aromatic ether, an indole alkaloid, a lactam, a member of phenols, an organic heteropentacyclic compound and a methyl ester. It derives from a jerantinine A.

Scientific Research Applications

Anticancer Activity

Jerantinine C has been extensively studied for its potential anticancer properties. It is derived from the leaf extract of Tabernaemontana corymbosa and is part of the novel Aspidosperma indole alkaloids. Significant research highlights Jerantinine C's ability to inhibit growth, induce apoptosis, and cause cell cycle arrest in cancer cell lines. Specifically, it has been shown to inhibit tubulin polymerization and Polo-like kinase 1 (PLK1), a crucial enzyme for cell cycle progression. Additionally, it induces oxidative stress, apoptosis, and downregulates anti-apoptotic proteins, contributing to its potential as a chemotherapeutic agent (Qazzaz et al., 2016).

Microtubule Disruption

The jerantinine family of alkaloids targets microtubules, which are essential components of the cell's cytoskeleton. By binding at the colchicine site, Jerantinine C disrupts microtubule dynamics, leading to cell cycle arrest and anticancer activity. This mechanism is similar to other well-known anticancer compounds like taxanes and vinca alkaloids. The disruption of microtubules leads to mitotic arrest, indicating a potent anti-proliferative and pro-apoptotic effect of Jerantinine C on various human-derived carcinoma cell lines (Smedley et al., 2018).

Synergistic Effects with Other Compounds

Jerantinine C has been studied in combination with other compounds, such as γ-tocotrienol and δ-tocotrienol, showing enhanced cytotoxic effects on cancer cells. These studies demonstrate that combining Jerantinine C with other compounds can potentiate the anticancer effects, leading to more efficient cell death in cancerous cells while minimizing toxicity to non-cancerous cells. This combinatorial approach opens up new avenues for cancer treatment, especially for brain and lung cancers (Abubakar et al., 2017).

Spliceosome-Modulating Activity

Jerantinine C also exhibits spliceosome-modulating activity, targeting the splicing factor 3b subunit 1 (SF3B1). This activity is crucial because aberrant splicing patterns or mutations in spliceosome components are associated with cancer phenotypes. Jerantinine C up-regulates SF3B1 and SF3B3 proteins in breast cancer cells, leading to tumor-specific cell death and increasing the levels of unspliced pre-mRNAs. This unique mechanism provides a new perspective on the antitumor activity of Jerantinine C, making it a potential candidate for further development as an anticancer agent (Chung et al., 2017).

properties

Molecular Formula |

C22H24N2O5 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

methyl (1R,12R,19S)-12-ethyl-4-hydroxy-5-methoxy-15-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate |

InChI |

InChI=1S/C22H24N2O5/c1-4-21-6-5-17(26)24-8-7-22(20(21)24)13-9-15(25)16(28-2)10-14(13)23-18(22)12(11-21)19(27)29-3/h5-6,9-10,20,23,25H,4,7-8,11H2,1-3H3/t20-,21-,22-/m0/s1 |

InChI Key |

AMYRFECRZHSHRT-FKBYEOEOSA-N |

Isomeric SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C(=O)C=C2)C5=CC(=C(C=C5N3)OC)O)C(=O)OC |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)C(=O)C=C2)C5=CC(=C(C=C5N3)OC)O)C(=O)OC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1264368.png)

![(4-Isopropylpiperazin-1-yl)(6-(tetrahydro-2H-pyran-4-yl)-6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B1264372.png)

![N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1264381.png)